
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 4 of the imidazole ring and an ethanamine group at position 5. Imidazoles are known for their broad range of biological activities and are used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of high-throughput synthesis techniques and continuous flow reactors. These methods allow for the efficient and scalable production of imidazole compounds with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: tert-butyl hydroperoxide (TBHP)
Reducing Agents: Sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine can be compared with other imidazole derivatives, such as:
2-(1H-Imidazol-1-yl)ethanamine: This compound lacks the methyl groups at positions 1 and 4, which can affect its biological activity and chemical reactivity.
2-(1H-Imidazol-4-yl)ethanamine: This compound has a similar structure but differs in the position of the substituents, leading to different chemical and biological properties.
The presence of the methyl groups in this compound makes it unique and can influence its reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
2-(3,5-dimethylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-6-7(3-4-8)10(2)5-9-6/h5H,3-4,8H2,1-2H3 |
Clé InChI |
DEISJAPIMHAIDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=N1)C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



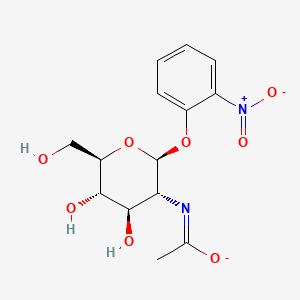

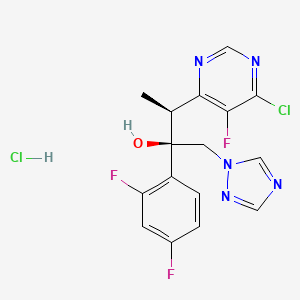
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)
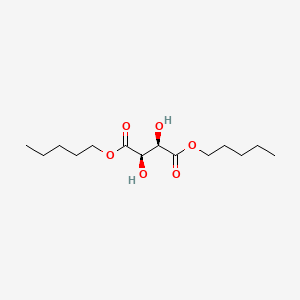
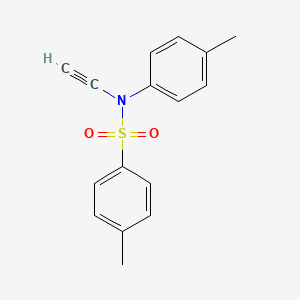
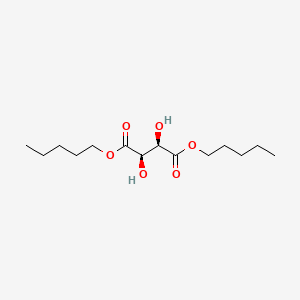




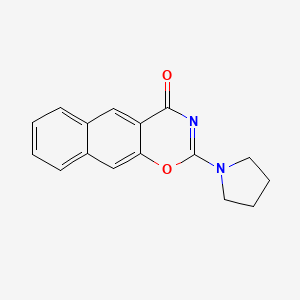
![N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12813984.png)
